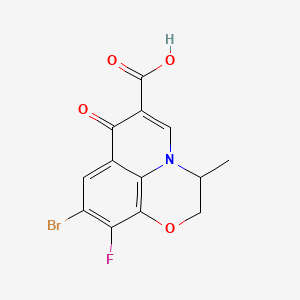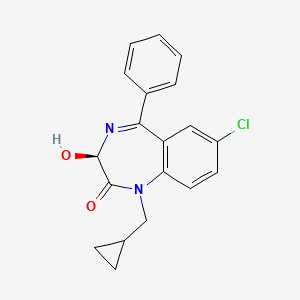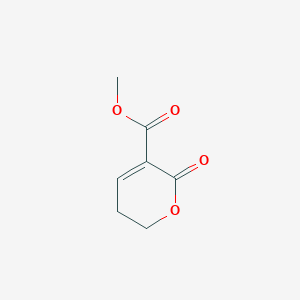
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through various methods. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound is confirmed using techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: The compound can undergo substitution reactions at various positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . This suggests its potential use in inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl coumalate: Another cyclic α,β-unsaturated ketone with similar properties.
2-Oxo-2H-pyran-6-carboxylic acid: Shares structural similarities and chemical reactivity.
4,6-Dimethyl-α-pyrone: A related compound with different substituents on the pyran ring.
Uniqueness
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit cytotoxic properties. Its ability to activate caspases weakly makes it a compound of interest in anticancer research .
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)5-3-2-4-11-7(5)9/h3H,2,4H2,1H3 |
InChI Key |
SPORLXICFSUGPD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-7-oxo-6-oxabicyclo[3.2.1]oct-4-yl Ester 3-[4-(Acetyloxy)-3-methoxyphenyl]-2-propenoic Acid](/img/structure/B13443982.png)
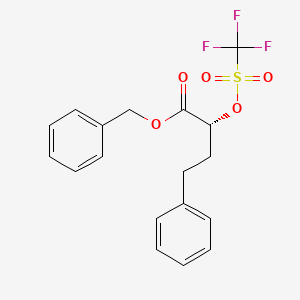
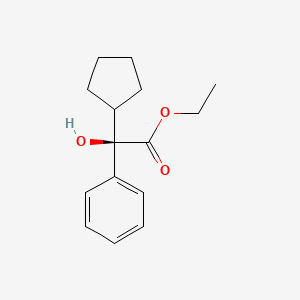
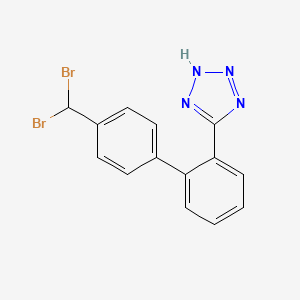
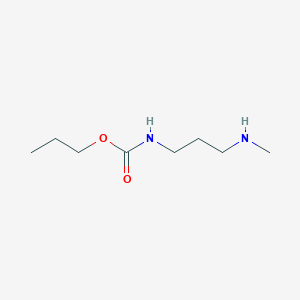
amine](/img/structure/B13444028.png)
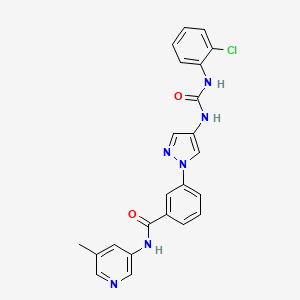
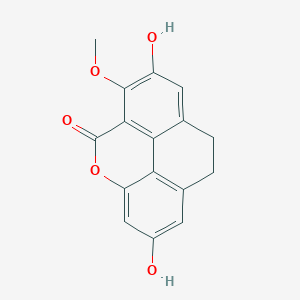
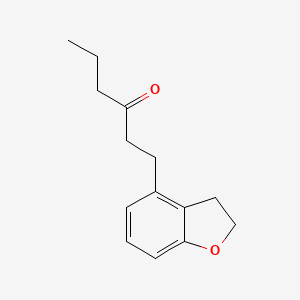
![4-[2-Chloro-6-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile](/img/structure/B13444045.png)


